molecular formula C17H14O6 B1231603 3,5-Dihydroxy-7,8-dimethoxyflavone CAS No. 22399-73-1

3,5-Dihydroxy-7,8-dimethoxyflavone

Cat. No.: B1231603
CAS No.: 22399-73-1
M. Wt: 314.29 g/mol
InChI Key: CILMBWBPHLLNEH-UHFFFAOYSA-N
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Description

3,5-Dihydroxy-7,8-dimethoxyflavone is a polymethoxyflavone of significant interest in biochemical and pharmacological research. This compound is part of the flavonoid family, known for a wide spectrum of biological activities. Recent studies highlight its potential as a novel nucleic acid stain. Research indicates it can bind to dsDNA, a property confirmed by spectroscopic techniques and agarose-gel experiments, suggesting its application as a potential alternative to ethidium bromide for nucleic acid detection and visualization in molecular biology . Furthermore, this flavone has shown notable antioxidant and anti-inflammatory activities in scientific studies, making it a valuable compound for investigating oxidative stress and inflammatory pathways . Its mechanism of action may involve intercalation between DNA bases, as suggested by molecular docking studies, where its hydroxyl and methoxy groups interact with adenine and guanine bases . Researchers can utilize this high-quality compound to explore these mechanisms further and advance applications in areas such as cell staining and the development of new bioassays. This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

22399-73-1

Molecular Formula

C17H14O6

Molecular Weight

314.29 g/mol

IUPAC Name

3,5-dihydroxy-7,8-dimethoxy-2-phenylchromen-4-one

InChI

InChI=1S/C17H14O6/c1-21-11-8-10(18)12-13(19)14(20)15(9-6-4-3-5-7-9)23-17(12)16(11)22-2/h3-8,18,20H,1-2H3

InChI Key

CILMBWBPHLLNEH-UHFFFAOYSA-N

SMILES

COC1=C(C2=C(C(=C1)O)C(=O)C(=C(O2)C3=CC=CC=C3)O)OC

Canonical SMILES

COC1=C(C2=C(C(=C1)O)C(=O)C(=C(O2)C3=CC=CC=C3)O)OC

melting_point

204-205°C

Other CAS No.

22399-73-1

physical_description

Solid

Synonyms

gnaphaliin B

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Positional Isomerism and Bioactivity :

  • This compound and its positional isomer, 5,7-dihydroxy-3,8-dimethoxyflavone (gnaphaliin A), differ in hydroxyl/methoxy group placement. Gnaphaliin A shows 2.5-fold higher tracheal relaxant potency than gnaphaliin B, likely due to the 5-OH/7-OH pairing enhancing PDE binding .
  • Methoxy groups at positions 7 and 8 (as in this compound) correlate with moderate cytotoxic activity, whereas additional hydroxylation (e.g., 5,7,4'-trihydroxy-3,8-dimethoxyflavone) enhances antioxidant capacity .

Enzyme Inhibition :

  • Both this compound and gnaphaliin A inhibit PDE, but gnaphaliin A shifts forskolin EC₅₀ more effectively (indicating synergistic cAMP pathway activation) .
  • Skullcapflavone I, with methoxy groups at 6,7,8, demonstrates anticancer activity via mitochondrial cytochrome c release .

Synthetic vs. Natural Sources :

  • While this compound is naturally abundant in P. liebmannii, skullcapflavone I is primarily synthetically modified for enhanced cytotoxicity .

Pharmacokinetic and Physicochemical Properties

Property This compound 5,7-Dihydroxy-3,8-dimethoxyflavone 5-Hydroxy-7,8-dimethoxyflavone
LogP 2.8 2.7 (estimated) 3.1
Solubility Soluble in DMSO, acetone Similar to gnaphaliin B Chloroform, ethyl acetate
Hydrogen Bond Donors 2 2 1
Enzymatic Stability Stable in liver microsomes Not reported Moderate degradation

Notes:

  • Lower LogP values (e.g., 2.8 for this compound) suggest better aqueous solubility compared to more lipophilic analogs like 5-hydroxy-7,8-dimethoxyflavone (LogP 3.1) .

Preparation Methods

Allan-Robinson Cyclization for Flavone Backbone Assembly

The foundational step in synthesizing 3,5-dihydroxy-7,8-dimethoxyflavone involves constructing the flavone core via the Allan-Robinson reaction. This method condenses β-aroyloxyacetophenones with aromatic anhydrides to form the chromone ring. In a representative procedure, 2-hydroxy-3,4,6-trimethoxy-β-(p-methoxybenzoyloxy)acetophenone (6) undergoes cyclization with p-methoxybenzoic anhydride and potassium p-methoxybenzoate at 170–180°C. This yields 3-hydroxy-4',5,7,8-tetramethoxyflavone (1a) in 19% yield, alongside the aurone byproduct 2-(α-hydroxy-4-methoxybenzylidene)-4,6,7-trimethoxycoumaranone (10).

The reaction’s regioselectivity is influenced by electron-donating methoxy groups, which direct acylation to the ortho position relative to the hydroxyl group. However, competing aurone formation reduces yields, necessitating optimization of solvent systems and stoichiometry.

Selective Demethylation of 5-Methoxy Groups

The critical transformation from 3-hydroxy-5,7,8-trimethoxyflavone (1a) to this compound (2a) relies on selective demethylation at position 5. Tosylation of the 3-hydroxyl group in 1a using p-toluenesulfonyl chloride in pyridine produces the 3-tosylate intermediate (13a). Treatment of 13a with anhydrous aluminum bromide in acetonitrile quantitatively cleaves the 5-methoxy group, yielding 3-tosyloxy-5-hydroxy-7,8-dimethoxyflavone (14a). Subsequent hydrolysis of the tosyl group with anhydrous potassium carbonate in methanol furnishes the target compound, 2a (tambulin), in 85% yield.

Mechanistic Insights into Demethylation

Aluminum bromide acts as a Lewis acid, coordinating to the methoxy oxygen and facilitating methyl group abstraction as methanol. The 3-tosyloxy group electronically deactivates the flavone ring, preventing over-demethylation at other positions. This selectivity is confirmed by UV-Vis spectroscopy: the bathochromic shift of band I from 355 nm (1a) to 416 nm (14a) in the presence of aluminum chloride indicates chelation of the 5-hydroxy group.

Optimization and Byproduct Management

Minimizing Aurone Formation During Cyclization

The Allan-Robinson reaction’s propensity to form aurones (e.g., 10) stems from competing keto-enol tautomerization of the β-aroyloxyacetophenone intermediate. Reducing aurone byproducts requires:

  • Stoichiometric control : Excess aromatic anhydride (3.5 equivalents) suppresses ester exchange side reactions.

  • Solvent selection : High-boiling solvents like diphenyl ether improve reaction homogeneity and thermal stability.

  • Catalyst modulation : Potassium p-methoxybenzoate (2.0 equivalents) enhances cyclization kinetics over aurone pathways.

Protecting Group Strategies for Scalability

Benzyl and p-methoxybenzyl groups are evaluated for hydroxyl protection during multi-step syntheses. For example, hydrogenolysis of 3',4'-bis(benzyloxy)-3,5-dihydroxy-7,8-dimethoxyflavone (2c) over palladium on charcoal quantitatively yields 3,3',4',5-tetrahydroxy-7,8-dimethoxyflavone (2d), demonstrating compatibility with heterogeneous catalysis.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

1H-NMR data for key intermediates (Table 1):

  • 1a (3-hydroxy-4',5,7,8-tetramethoxyflavone) : δ 6.40 (s, 1H, C6-H), 3.94 (s, 6H, 2×OMe), 3.78 (s, 3H, OMe), 12.93 (s, 1H, 3-OH).

  • 14a (3-tosyloxy-5-hydroxy-7,8-dimethoxyflavone) : δ 6.52 (s, 1H, C6-H), 3.91 (s, 3H, OMe), 2.45 (s, 3H, Tosyl-CH3).

The absence of C5 proton signals in 1a and their upfield shift in 14a corroborate successful demethylation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Comparative Evaluation of Synthetic Routes

Yield and Purity Metrics

  • Allan-Robinson cyclization : 19–22% yield for 1a–1b, with aurone byproducts constituting 7.5–15%.

  • Demethylation sequence : 85–90% yield for 2a, with no detectable over-demethylation.

Scalability and Practical Considerations

The use of anhydrous aluminum bromide in acetonitrile offers a scalable demethylation platform, though rigorous moisture exclusion is essential. Alternatively, mesyl protection (e.g., 13c → 14c) provides comparable yields (60%) but requires additional steps for benzyl group removal .

Q & A

Q. What analytical methods are recommended for structural identification of 3,5-dihydroxy-7,8-dimethoxyflavone?

To confirm the structure, combine high-resolution mass spectrometry (HR-MS) with NMR spectroscopy . HR-MS (e.g., UPLC-QTOF-MS/MS) provides accurate molecular mass and fragmentation patterns, while 1D/2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) resolves substitution patterns. For example, the methoxy groups at positions 7 and 8 can be distinguished via HMBC correlations between aromatic protons and oxygenated carbons .

Q. How should solubility challenges be addressed in experimental design?

The compound is sparingly soluble in water but dissolves in organic solvents like DMSO, chloroform, or ethyl acetate. For in vitro assays, prepare stock solutions in DMSO (10 mM) and dilute in culture media (final DMSO ≤0.1%). Validate solvent compatibility with controls to exclude cytotoxicity artifacts .

Q. What are the primary bioactivities reported for this flavone?

Key activities include:

  • Tracheal smooth muscle relaxation (EC₅₀ ~1 µM), outperforming aminophylline in guinea pig models .
  • Anti-inflammatory effects via suppression of NF-κB and COX-2 pathways .
  • Xanthine oxidase inhibition (IC₅₀ ~6 µM), relevant for gout management .

Q. How is this compound typically isolated from natural sources?

Use bioactivity-guided fractionation:

Extract plant material (e.g., Gnaphalium liebmannii) with n-hexane or methanol.

Fractionate via column chromatography (silica gel, Sephadex LH-20).

Purify using HPLC with a C18 column and acetonitrile/water gradients .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies often arise from differences in cell models, assay conditions, or compound purity. Mitigate by:

  • Validating purity via HPLC (≥95%) and NMR.
  • Standardizing assays (e.g., ATP-based viability tests for cytotoxicity).
  • Replicating findings in primary cells or animal models .

Q. What pharmacokinetic properties limit its therapeutic translation?

Poor oral bioavailability due to low solubility and rapid metabolism. Address via:

  • Prodrug synthesis : Esterify hydroxyl groups to enhance lipophilicity.
  • Nanocarrier encapsulation (e.g., liposomes) to improve stability and targeting .

Q. How does the substitution pattern influence its mechanism of action?

The 7,8-dimethoxy and 3,5-dihydroxy groups are critical for receptor interactions:

  • Methoxy groups enhance membrane permeability.
  • Hydroxyl groups at C-3 and C-5 mediate hydrogen bonding with enzymes like xanthine oxidase .
    Structure-activity relationship (SAR) studies using methoxy/hydroxyl analogs can further clarify pharmacophores .

Q. What advanced techniques validate its interaction with molecular targets?

  • Surface plasmon resonance (SPR) : Quantify binding affinity to proteins (e.g., COX-2).
  • Molecular docking : Predict binding modes using crystallographic data (e.g., PDB ID 5KIR).
  • CRISPR-Cas9 knockout models : Confirm target specificity in cellular pathways .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dihydroxy-7,8-dimethoxyflavone
Reactant of Route 2
Reactant of Route 2
3,5-Dihydroxy-7,8-dimethoxyflavone

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